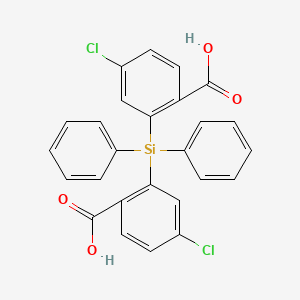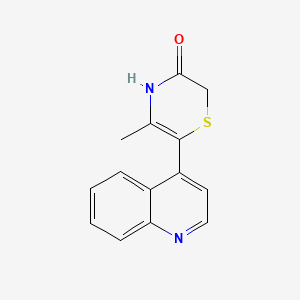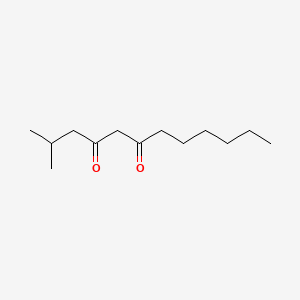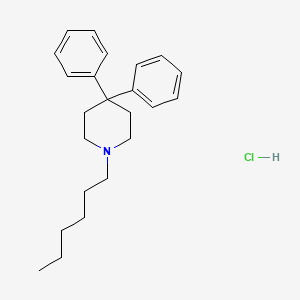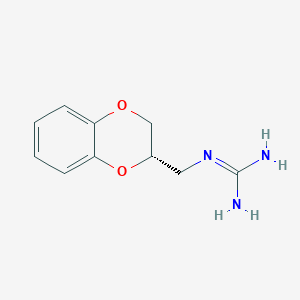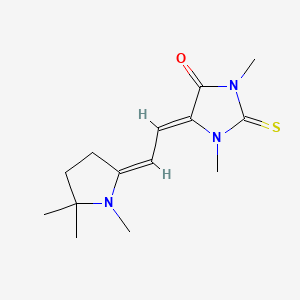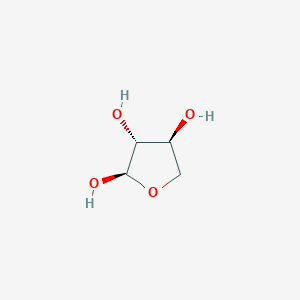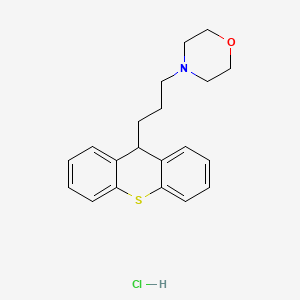
5-Chloro-2-((triphenylphosphoranyl)methyl)benzenesulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-((triphenylphosphoranyl)methyl)benzenesulfonyl fluoride is a chemical compound with the molecular formula C25H20ClFO2PS It is known for its unique structure, which includes a triphenylphosphoranyl group attached to a benzenesulfonyl fluoride moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-((triphenylphosphoranyl)methyl)benzenesulfonyl fluoride typically involves the reaction of 5-chloro-2-formylbenzenesulfonyl fluoride with triphenylphosphine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-((triphenylphosphoranyl)methyl)benzenesulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the phosphorus atom.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Oxidizing Agents: Reagents such as hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride is often employed in reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a sulfonamide derivative.
Applications De Recherche Scientifique
5-Chloro-2-((triphenylphosphoranyl)methyl)benzenesulfonyl fluoride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used to study enzyme inhibition, as the sulfonyl fluoride group is known to interact with serine proteases.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-((triphenylphosphoranyl)methyl)benzenesulfonyl fluoride involves its interaction with nucleophiles. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophilic sites on enzymes or other molecules. This reactivity is exploited in various applications, such as enzyme inhibition studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-2-formylbenzenesulfonyl fluoride: A precursor in the synthesis of the target compound.
Triphenylphosphine: A reagent used in the synthesis and a structural component of the target compound.
Uniqueness
5-Chloro-2-((triphenylphosphoranyl)methyl)benzenesulfonyl fluoride is unique due to its combination of a sulfonyl fluoride group with a triphenylphosphoranyl moiety. This structure imparts distinct reactivity and potential for diverse applications in research and industry.
Propriétés
Numéro CAS |
31444-57-2 |
|---|---|
Formule moléculaire |
C25H20ClFO2PS+ |
Poids moléculaire |
469.9 g/mol |
Nom IUPAC |
(4-chloro-2-fluorosulfonylphenyl)methyl-triphenylphosphanium |
InChI |
InChI=1S/C25H20ClFO2PS/c26-21-17-16-20(25(18-21)31(27,28)29)19-30(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-18H,19H2/q+1 |
Clé InChI |
KGFKXSOEZCRFHV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[P+](CC2=C(C=C(C=C2)Cl)S(=O)(=O)F)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


